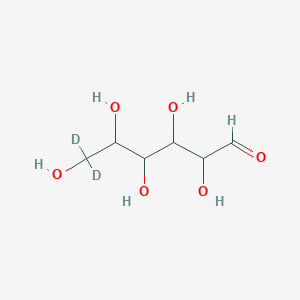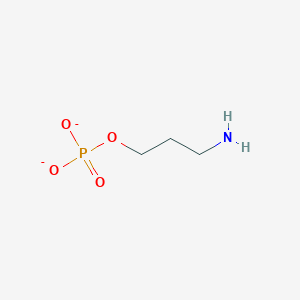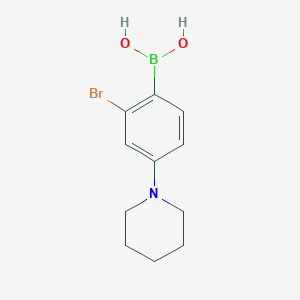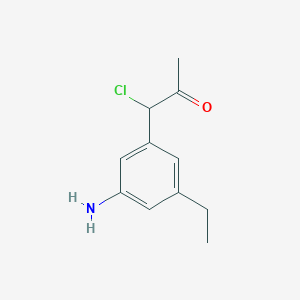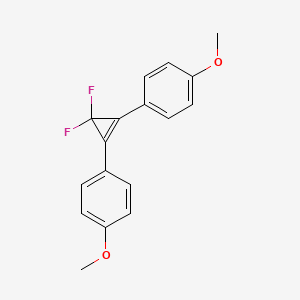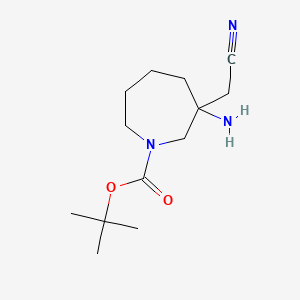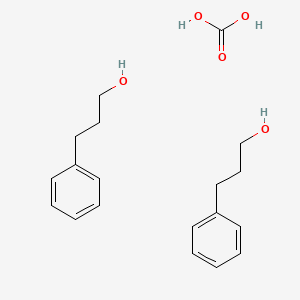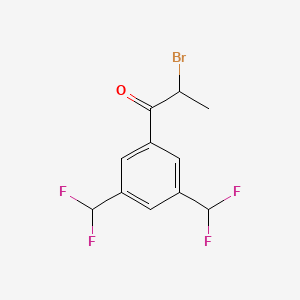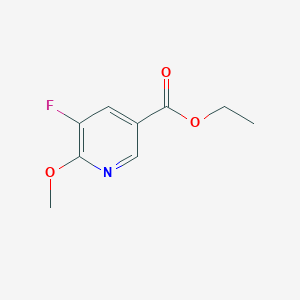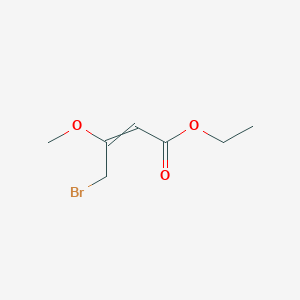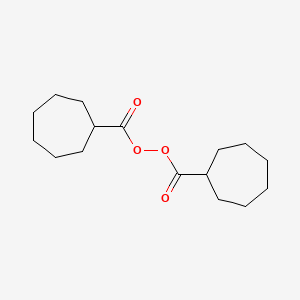
Benzenamine, 4-ethyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-ethyl-, hydrochloride, also known as 4-ethylbenzenamine hydrochloride, is an organic compound with the molecular formula C8H11N·HCl. It is a derivative of aniline, where an ethyl group is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Benzenamine, 4-ethyl-, hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Alkylation of Aniline: Aniline is reacted with ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone.
Formation of Hydrochloride Salt: The resulting 4-ethylbenzenamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Benzenamine, 4-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitro compounds.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Para-benzoquinone or nitro derivatives.
Reduction: Ethylcyclohexylamine or other reduced forms.
Substitution: Various substituted benzenamines depending on the reagents used.
科学研究应用
Benzenamine, 4-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of benzenamine, 4-ethyl-, hydrochloride depends on its specific application. In general, it acts as a nucleophile in various chemical reactions, where the amino group can donate electrons to electrophilic centers. This property makes it useful in the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
Aniline: The parent compound without the ethyl group.
Benzenamine, 4-methyl-, hydrochloride: Similar structure with a methyl group instead of an ethyl group.
Benzenamine, 4-chloro-, hydrochloride: Similar structure with a chloro group instead of an ethyl group.
Uniqueness
Benzenamine, 4-ethyl-, hydrochloride is unique due to the presence of the ethyl group at the para position, which influences its reactivity and properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other chemicals, making it distinct from its analogs.
属性
CAS 编号 |
59626-77-6 |
|---|---|
分子式 |
C8H12ClN |
分子量 |
157.64 g/mol |
IUPAC 名称 |
4-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-7-3-5-8(9)6-4-7;/h3-6H,2,9H2,1H3;1H |
InChI 键 |
NJKMADBKFHAQPY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


